molecular formula C19H19N3O6 B2627051 diethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-pyrazole-3,5-dicarboxylate CAS No. 1923094-32-9

diethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B2627051
CAS No.: 1923094-32-9
M. Wt: 385.376
InChI Key: SVFNBHFDNCEGFY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The linear formula of a similar compound, Dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-2,5-piperidinedicarboxylate, is C19H22N2O6 . This suggests that the compound you’re interested in may have a similar structure, but with different functional groups.

Scientific Research Applications

Synthesis and Cyclization Reactions

Researchers have prepared and explored ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, showcasing its utility in generating amino-substituted products and fused heterocycles such as pyrimidinones, quinolizinones, and pyranones through reactions with various nucleophiles (Bevk et al., 2001). This research demonstrates the compound's role as a precursor in synthesizing complex molecules with potential biological activity.

Molecular Structures Elucidation

The structural determination of related compounds, such as methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate, through X-ray crystallography and NMR spectroscopy, provides insights into the conformational and electronic properties of these molecules (Sakhautdinov et al., 2013). This foundational knowledge supports further modifications and optimizations in drug design and other applications.

Heterocyclic Compound Synthesis

The compound's reactivity has been utilized to synthesize diverse heterocyclic structures, such as pyrazolo[1,5-a]pyrimidines and thiazoles, containing an antipyrine moiety. These synthesized compounds have been analyzed for their potential biological activities, including antimicrobial and anticancer properties, highlighting the compound's role in medicinal chemistry (Abdelhamid & Afifi, 2010).

Supramolecular Chemistry Applications

In supramolecular chemistry, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate has demonstrated efficiency as an amphiphilic receptor for neurotransmitters such as dopamine and amphetamines, forming stable complexes. This application underscores the compound's potential in developing new materials or sensors for biological molecules (Reviriego et al., 2006).

Weak Interaction Studies

Studies focusing on weak interactions, such as C–H···π, C–H···O, and C–H···N, have utilized the crystal structure of compounds related to diethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-pyrazole-3,5-dicarboxylate. These studies contribute to a better understanding of molecular recognition and assembly processes, which are crucial in drug design and material science (Tewari et al., 2009).

Safety and Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, the safety and hazards associated with this compound are not well-documented and should be handled with caution.

Properties

IUPAC Name

diethyl 1-[2-(1,3-dioxoisoindol-2-yl)ethyl]pyrazole-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-3-27-18(25)14-11-15(19(26)28-4-2)22(20-14)10-9-21-16(23)12-7-5-6-8-13(12)17(21)24/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFNBHFDNCEGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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